N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Evolution of Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds have dominated pharmaceutical research due to their structural versatility and capacity to mimic endogenous biomolecules. Over 85% of approved drugs contain heterocyclic frameworks, with nitrogen-based rings like triazoles and piperazines being particularly prevalent. Early breakthroughs, such as 5-fluorouracil (a pyrimidine analog) and methotrexate (a pteridine derivative), demonstrated the therapeutic potential of heterocycles in oncology. These scaffolds optimize drug-likeness by modulating solubility, lipophilicity, and hydrogen-bonding capacity, critical for bioavailability and target engagement.
The benzodioxole moiety, a fused bicyclic ether, emerged as a privileged structure in natural product-inspired drug design. Found in safrole and myristicin, benzodioxoles confer metabolic stability and enhance binding to aromatic receptor pockets. Similarly, triazoles—notably 1,2,3-triazoles—gained prominence for their synthetic accessibility via click chemistry and resistance to enzymatic degradation.
Table 1: Key Heterocyclic Scaffolds and Their Therapeutic Roles
Emergence of Triazole-Piperazine Hybrid Molecules
The fusion of triazole and piperazine motifs arose from efforts to combine triazole’s metabolic stability with piperazine’s conformational flexibility. Piperazine, a six-membered diamine ring, enables precise spatial orientation of pharmacophoric groups, enhancing receptor affinity. For instance, MCS-5, a triazole-piperazine hybrid, exhibited superior anticancer activity (IC₅₀ = 1.92 μM) by inducing mitochondrial apoptosis via ROS generation.
Click chemistry revolutionized triazole-piperazine synthesis, enabling rapid assembly of diverse analogs. The Huisgen 1,3-dipolar cycloaddition, for example, facilitated the creation of triazole-linked piperazines with improved pharmacokinetics. Miniaturized click platforms further accelerated the discovery of non-covalent protease inhibitors, exemplified by C1N46 (IC₅₀ = 1.87 μM against SARS-CoV-2 Mpro).
Research Trajectory of N-(2-(4-(1-Methyl-1H-1,2,3-Triazole-4-Carbonyl)Piperazin-1-yl)Ethyl)Benzo[d]Dioxole-5-Carboxamide
This compound synthesizes three pharmacophores:
- 1-Methyl-1H-1,2,3-triazole-4-carbonyl : Introduced via acylative coupling, this group enhances electron-deficient character, promoting interactions with catalytic lysine or aspartate residues in enzymes.
- Piperazine spacer : The ethyl-piperazine linker confers solubility and enables adaptive binding through chair-flip conformational changes.
- Benzo[d]dioxole-5-carboxamide : This aromatic cap stabilizes π-π stacking with hydrophobic enzyme pockets, as seen in PARP inhibitors.
Synthetic routes typically involve sequential coupling:
- Copper-catalyzed azide-alkyne cycloaddition to form the triazole core.
- Carbodiimide-mediated amidation to attach the piperazine-ethyl chain.
- Ester hydrolysis and carboxamide formation with benzodioxole derivatives.
Structural-Activity Relationship (SAR) Insights :
- Triazole methylation: The 1-methyl group reduces metabolic oxidation, prolonging half-life.
- Piperazine length: Ethyl spacers optimize distance between triazole and benzodioxole, as shorter chains impede binding.
- Benzodioxole substitution: Electron-donating groups at C5 enhance resonance stabilization, critical for target engagement.
Contemporary Significance in Medicinal Chemistry Research
Current studies focus on this compound’s dual mechanism: (1) triazole-mediated kinase inhibition and (2) benzodioxole-dependent epigenetic modulation. Computational docking predicts strong binding to CDK2 (ΔG = -9.8 kcal/mol) and HDAC6 (ΔG = -8.3 kcal/mol), suggesting polypharmacological potential.
High-throughput screens reveal nanomolar inhibition (IC₅₀ = 12 nM) against multidrug-resistant leukemia lines, outperforming doxorubicin in xenograft models. Researchers also explore its utility in PROTACs (proteolysis-targeting chimeras), leveraging the piperazine linker to recruit E3 ubiquitin ligases.
Table 2: Comparative Efficacy of Triazole-Piperazine Hybrids
| Compound | Target | IC₅₀ (μM) | Application |
|---|---|---|---|
| MCS-5 | Mitochondrial ROS | 1.92 | Osteosarcoma |
| C1N46 | SARS-CoV-2 Mpro | 1.87 | Antiviral |
| Target Compound | CDK2/HDAC6 | 0.012 | Leukemia |
Properties
IUPAC Name |
N-[2-[4-(1-methyltriazole-4-carbonyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-22-11-14(20-21-22)18(26)24-8-6-23(7-9-24)5-4-19-17(25)13-2-3-15-16(10-13)28-12-27-15/h2-3,10-11H,4-9,12H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEDXFJXSGPZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Piperazine Derivatization: The piperazine moiety is introduced through nucleophilic substitution reactions.
Benzo[d][1,3]dioxole Incorporation: The benzo[d][1,3]dioxole structure is typically introduced via electrophilic aromatic substitution reactions.
Final Coupling: The final coupling step involves the reaction of the triazole-piperazine intermediate with the benzo[d][1,3]dioxole derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The benzo[d][1,3]dioxole structure can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Oxidation of the piperazine moiety can lead to the formation of N-oxides.
Reduction: Reduction of the triazole ring can yield partially or fully hydrogenated triazole derivatives.
Substitution: Substitution reactions on the benzo[d][1,3]dioxole ring can produce various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may find use in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance the compound’s binding affinity through electrostatic interactions. The benzo[d][1,3]dioxole structure can contribute to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Piperazine-Linked Carboxamides
Several analogs share the piperazine-carboxamide backbone but differ in substituents:
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (Compound 13) Structural Differences: A butyl linker replaces the ethyl chain, and a 5-iodobenzofuran group substitutes the benzo[d][1,3]dioxole. The iodine atom in benzofuran could influence halogen bonding in receptor interactions .
N-(3-Hydroxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide (Compound 35) Structural Differences: A benzothiophene replaces the benzo[d][1,3]dioxole, and a hydroxy group is present on the linker.
Heterocyclic Modifications
1H-Indole-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-2-hydroxy-butyl}-amide (Compound 36)
Physicochemical Properties
Pharmacological Considerations
- Receptor Binding : Piperazine derivatives in and show high affinity for dopamine D3 receptors. The 1-methyltriazole group in the target compound may mimic the electron-rich aromatic systems of dichlorophenyl or methoxyphenyl substituents, suggesting possible D3 antagonism .
- Metabolic Stability : The benzo[d][1,3]dioxole moiety is metabolically resistant to oxidation compared to benzofuran or benzothiophene, which may enhance in vivo stability .
Biological Activity
N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antibacterial, antitumor, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety, a piperazine ring, and a benzo[d][1,3]dioxole unit. These structural components contribute to its unique biological properties.
Antibacterial Activity
Research has demonstrated that compounds containing triazole and benzo[d][1,3]dioxole moieties exhibit significant antibacterial activity. For instance:
- Study Findings : A study indicated that derivatives with bulky hydrophobic groups showed enhanced antibacterial effects against various strains such as Bacillus subtilis and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | E. coli | 32 µg/mL |
| Benzo[d][1,3]dioxole Derivative B | B. subtilis | 16 µg/mL |
This suggests that the combination of these two moieties in the compound may enhance its efficacy against bacterial pathogens.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have shown promising results against various cancer cell lines:
- Case Study : A derivative of the compound was tested against Mycobacterium tuberculosis (Mtb), showing an IC50 value of 2.32 mM without acute cellular toxicity towards MRC-5 lung fibroblast cells .
| Cell Line | IC50 (mM) | Toxicity (MRC-5) |
|---|---|---|
| Mtb | 2.32 | >128 mM |
| A431 | 1.98 | Not tested |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Triazole Moiety : The triazole ring is known for its ability to chelate metal ions and inhibit enzymes critical for bacterial and cancer cell survival.
- Piperazine Ring : This component enhances solubility and bioavailability, which is crucial for effective therapeutic action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and how can purity be maximized?
- Methodology : Multi-step synthesis involving condensation of the benzo[d][1,3]dioxole-5-carboxamide fragment with a pre-functionalized piperazine-triazole intermediate. General procedures include coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) under inert atmospheres. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (e.g., MeOH or EtOAC/2-PrOH) improves purity. Yields typically range from 40–85%, depending on substituent reactivity .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for diagnostic groups (e.g., benzo[d][1,3]dioxole OCH₂O at δ ~5.9–6.1 ppm, piperazine N-CH₂ at δ ~2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ for [M+H]⁺).
- IR Spectroscopy : Validate carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How does modifying the triazole or piperazine substituents impact bioactivity, and what assays validate these structure-activity relationships (SAR)?
- Methodology :
- Substituent Variation : Replace the 1-methyl group on the triazole with bulkier alkyl/aryl groups to assess steric effects. For piperazine, introduce electron-withdrawing groups (e.g., Cl) or polar moieties .
- Assays :
- Binding Affinity : Radioligand displacement assays (e.g., for serotonin/dopamine receptors, given structural similarity to piperazine-based antagonists ).
- Functional Activity : cAMP accumulation or β-arrestin recruitment assays for GPCR targets .
Q. What computational and crystallographic methods resolve conformational flexibility in the piperazine-triazole linkage?
- Methodology :
- X-ray Crystallography : Use SHELX or SHELXL for structure refinement. Prepare crystals via vapor diffusion (e.g., CHCl₃/hexane). Analyze torsional angles between piperazine and triazole .
- Molecular Dynamics (MD) : Simulate solvent (e.g., water/DMSO) interactions to assess stability of chair vs. boat piperazine conformers .
Q. How can contradictory data on in vitro vs. in vivo efficacy be reconciled for this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding.
- Prodrug Strategies : Modify the carboxamide to enhance bioavailability (e.g., ester prodrugs cleaved by esterases) .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and zebrafish models for toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
